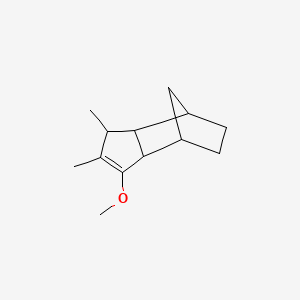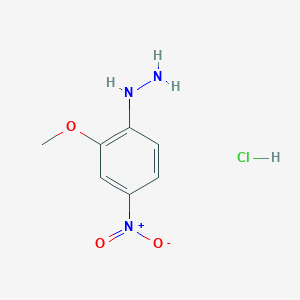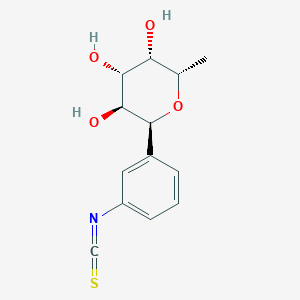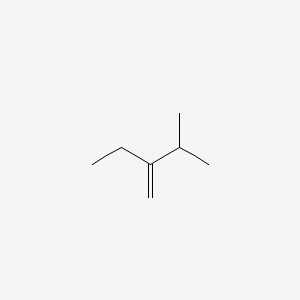
2-Ethyl-3-methylbut-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3-methyl-butene is an organic compound with the molecular formula C7H14. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known by other names such as 2-ethyl-3-methylbut-1-ene and 3-methyl-2-ethyl-1-butene .
准备方法
Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methyl-butene can be synthesized through various organic reactions. One common method involves the dehydration of alcohols. For instance, 2-ethyl-3-methyl-1-butanol can be dehydrated using an acid catalyst to produce 2-ethyl-3-methyl-butene.
Industrial Production Methods: In industrial settings, the production of 2-ethyl-3-methyl-butene often involves catalytic cracking of larger hydrocarbons. This process breaks down complex molecules into simpler ones, including alkenes like 2-ethyl-3-methyl-butene .
化学反应分析
Types of Reactions: 2-Ethyl-3-methyl-butene undergoes various chemical reactions typical of alkenes, including:
Addition Reactions: These include hydrogenation, halogenation, and hydrohalogenation.
Oxidation Reactions: Alkenes can be oxidized to form epoxides, diols, or carbonyl compounds. For instance, oxidation with potassium permanganate can yield a diol.
Polymerization: Alkenes can undergo polymerization to form long-chain polymers. This is particularly relevant in the production of synthetic materials.
Common Reagents and Conditions:
Hydrogenation: Uses hydrogen gas and a metal catalyst such as palladium or platinum.
Halogenation: Involves halogens like chlorine or bromine, often in an inert solvent.
Oxidation: Utilizes oxidizing agents like potassium permanganate or osmium tetroxide.
Major Products:
Hydrogenation: Produces 2-ethyl-3-methylbutane.
Halogenation: Forms compounds like 2-bromo-2-ethyl-3-methylbutane.
Oxidation: Results in diols or carbonyl compounds depending on the conditions.
科学研究应用
2-Ethyl-3-methyl-butene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug synthesis and as a reagent in pharmaceutical research.
Industry: Utilized in the production of synthetic materials and as an intermediate in chemical manufacturing
作用机制
The mechanism of action of 2-ethyl-3-methyl-butene in chemical reactions typically involves the interaction of its double bond with various reagents. For example, in hydrogenation, the double bond reacts with hydrogen gas in the presence of a catalyst, leading to the formation of a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction and conditions .
相似化合物的比较
2-Ethyl-3-methyl-butene can be compared with other alkenes such as:
2-Methyl-2-butene: Similar in structure but with different substituents.
3-Methyl-1-butene: Another isomer with a different arrangement of the carbon chain.
2-Methyl-1-butene: Differing in the position of the double bond.
Uniqueness: 2-Ethyl-3-methyl-butene is unique due to its specific branching and the position of its double bond, which influences its reactivity and the types of reactions it can undergo .
属性
CAS 编号 |
7357-93-9 |
|---|---|
分子式 |
C7H14 |
分子量 |
98.19 g/mol |
IUPAC 名称 |
2-methyl-3-methylidenepentane |
InChI |
InChI=1S/C7H14/c1-5-7(4)6(2)3/h6H,4-5H2,1-3H3 |
InChI 键 |
ADHCYQWFCLQBFG-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


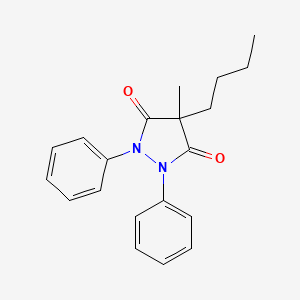
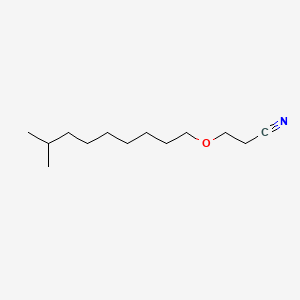
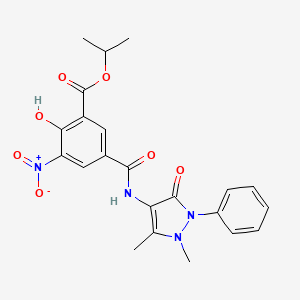
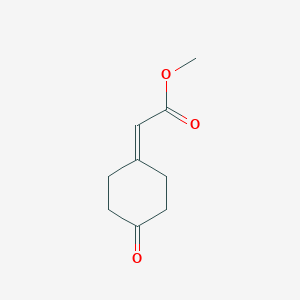
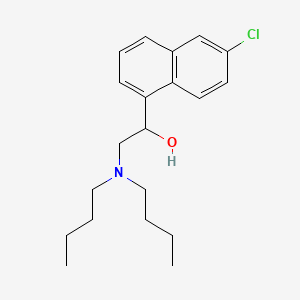
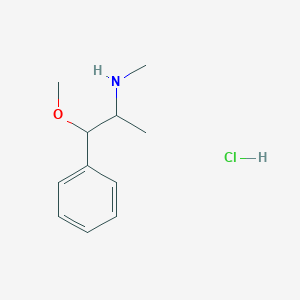
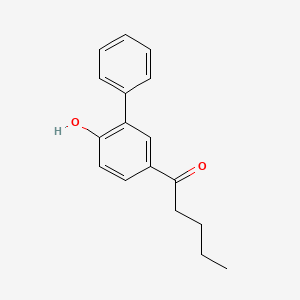
![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)


![4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13780062.png)
